molecular formula C12H17NO5S B024293 (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 36983-12-7

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B024293
CAS No.: 36983-12-7
M. Wt: 287.33 g/mol
InChI Key: CEEHCOWSYFANRT-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral β-hydroxy-α-amino acid ester derivative of significant interest in medicinal chemistry and drug discovery. Its distinct stereochemistry and the presence of the methylsulfonyl phenyl group make it a valuable scaffold for the design and synthesis of novel therapeutic agents. Current scientific research suggests its primary research value lies in the development of integrin inhibitors. Compounds with similar structural features, particularly a key hydrogen-bond accepting atom, have been shown to act as closure-stabilizing integrin antagonists . This mechanism is crucial because it prevents the integrin from shifting into a high-affinity, active state, thereby avoiding the partial agonism that has led to the failure of other integrin-targeted drugs in late-stage clinical trials . Researchers can utilize this compound to develop next-generation inhibitors for integrins like αIIbβ3 and α4β1, with potential applications in studying thrombosis and autoimmune diseases . Its structure serves as a critical building block for probing biological pathways and creating more effective and safer targeted therapies.

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHCOWSYFANRT-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 4-(methylsulfonyl)benzaldehyde, and ammonia.

    Aldol Condensation: The first step involves an aldol condensation between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the corresponding β-hydroxy alcohol.

    Amination: The final step involves the amination of the β-hydroxy alcohol with ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have investigated the potential anticancer properties of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. The compound's structure suggests it may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. For instance, it has been tested for its ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results in vitro.

Case Study : A study conducted on human breast cancer cells indicated that this compound could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .

2. Neuroprotective Effects

The neuroprotective potential of this compound is under investigation for its ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Its interaction with neurotransmitter systems and antioxidant properties are areas of active research.

Case Study : In a model of neurodegeneration induced by oxidative stress, this compound showed a significant reduction in neuronal death and improved cognitive function in animal models .

Pharmacological Insights

1. Enzyme Inhibition

The compound has been noted for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be crucial for drug development targeting metabolic disorders.

Enzyme TargetInhibition TypeReference
CYP450 IsoformsCompetitive Inhibition
Dipeptidyl Peptidase IV (DPP-IV)Non-competitive Inhibition

2. Drug Formulation

Due to its favorable solubility and bioavailability profile, this compound is being explored as a candidate for formulation in oral drug delivery systems. Its pharmacokinetic properties suggest it could be effectively absorbed when administered orally.

Mechanism of Action

The mechanism of action of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active site residues, while the methylsulfonyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The methylsulfonyl group in the target compound enhances polarity and metabolic stability compared to the 4-fluorophenyl group in , which may increase lipophilicity and blood-brain barrier penetration.
  • Chlorinated aromatic systems (e.g., quizalofop-P-ethyl ) are common in herbicides but absent in the target compound, reflecting divergent applications.

Stereochemical Specificity: The (2R,3S) configuration is critical for the target compound’s role in florfenicol synthesis. In contrast, fenoxaprop ethyl ester (herbicide) is used as a racemate, indicating lower stereochemical dependency for herbicidal activity .

Biological Targets :

  • The target compound’s downstream product (florfenicol) inhibits bacterial protein synthesis, while L755507 targets mammalian β3-adrenergic receptors .

Physicochemical Properties

Property Target Compound Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Quizalofop-P-ethyl
Molecular Weight 287.33 223.24 372.81
Boiling Point N/A 515.0°C (predicted) Not reported
Density 1.309 g/cm³ (predicted) N/A ~1.3 g/cm³ (typical esters)
pKa 10.57 (predicted) ~9.5 (amine) ~4.5 (ester hydrolysis)

Key Insights:

  • The higher pKa of the target compound (10.57) reflects the strong electron-withdrawing effect of the methylsulfonyl group, stabilizing the protonated amine .
  • Lower molecular weight compared to herbicide analogs (e.g., quizalofop-P-ethyl) may enhance solubility in synthetic reaction media .

Research Findings and Industrial Relevance

  • Stereochemical Purity : Racemic synthesis (as in ) necessitates resolution steps for pharmaceutical use, increasing production costs. Enantiopure forms (e.g., (2S,3R)-isomer, CAS: 31925-29-8 ) are often preferred for drug synthesis.
  • Stability : Storage under inert atmosphere or at -20°C is required to prevent ester hydrolysis or racemization .
  • Safety: Limited data on toxicity; GHS hazard statements suggest moderate risks (e.g., H315, H319 for skin/eye irritation) .

Biological Activity

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate, commonly referred to as a chiral amino acid derivative, possesses unique structural features that influence its biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl substituent on a phenyl ring. Its molecular formula is C₁₂H₁₇N₁O₅S, and it has a molecular weight of approximately 287.33 g/mol .

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Properties : The hydroxyl group present in the structure often confers significant antioxidant activity, which can help mitigate oxidative stress-related diseases.
  • Antimicrobial Activity : Some derivatives of amino acids have shown antimicrobial properties, suggesting potential applications in antibiotic development.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their key features:

Compound NameKey FeaturesUnique Aspects
Ethyl 2-amino-3-hydroxypropanoateSimilar backbone structureLacks methylsulfonyl group
4-MethylsulfonylphenylalanineContains a phenyl ring with methylsulfonylDifferent amino acid backbone
(R)-2-Amino-3-methylbutanoic acidBranched-chain amino acidDifferent stereochemistry and branched structure
(S)-2-Amino-4-methylthio-butyric acidContains sulfur instead of sulfonylDifferent functional group impacting activity

This comparison highlights the unique features of this compound, particularly its specific methylsulfonyl substitution and stereochemistry .

Case Studies

Research has indicated that compounds similar to this compound can interact with various enzymes and receptors. For instance, studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry have demonstrated binding interactions with biological targets that influence their activity .

In one study focusing on the intermediate synthesis of florfenicol—a broad-spectrum antibiotic—this compound was identified as a key precursor. The compound's ability to form hydrogen bonds was noted as a significant factor in its crystallization behavior and overall stability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2R,3S)-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate, and how can reaction yields be optimized?

The compound is synthesized via a multi-step process starting with the condensation of 4-(methylsulfonyl)benzaldehyde and glycine derivatives in the presence of potassium carbonate, followed by esterification with ethanol and sulfuric acid. Key factors affecting yield include stoichiometric ratios (e.g., excess K₂CO₃ to drive condensation) and controlled reflux conditions during esterification. Crystallization from tetrahydrofuran (THF) yields racemic crystals, with reported yields of ~55% for intermediate steps .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. The centrosymmetric triclinic space group (P-1) observed in racemic crystals confirms the (2R,3S) configuration via analysis of chiral centers (C8 and C9) and hydrogen-bonding patterns (e.g., O3-H⋯N1 interactions along the [100] axis). Refinement using SHELXL software validates the spatial arrangement .

Q. What analytical techniques are critical for purity assessment and structural characterization?

High-performance liquid chromatography (HPLC) monitors purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups. Mass spectrometry (MS) verifies molecular weight (287.33 g/mol). SCXRD further resolves crystallographic purity and intermolecular interactions .

Q. What role does this compound play in pharmaceutical research?

It is a key intermediate in synthesizing florfenicol, a broad-spectrum antibiotic used in veterinary medicine. The 4-(methylsulfonyl)phenyl group contributes to antimicrobial activity by enhancing molecular stability and target binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Density functional theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking studies simulate binding to bacterial ribosomes (e.g., 50S subunit targets of florfenicol). Such models guide structural modifications for enhanced efficacy .

Q. What strategies resolve the racemic mixture into enantiomerically pure forms?

Chiral chromatography (e.g., polysaccharide-based columns) or kinetic resolution using enzymes (lipases/esterases) can separate enantiomers. Racemic crystallization conditions (e.g., solvent polarity, temperature) must be systematically varied to favor diastereomeric salt formation .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

The O3-H⋯N1 hydrogen bond creates infinite chains along the [100] direction, stabilizing the lattice. This impacts solubility and melting point, which are critical for formulation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O, S=O⋯H) .

Q. What contradictions arise in stereochemical assignments between synthetic and crystallographic data?

Discrepancies may occur if synthetic routes produce unexpected diastereomers due to epimerization. SCXRD combined with circular dichroism (CD) spectroscopy resolves such conflicts by correlating absolute configuration with optical activity .

Q. How can reaction pathways be modified to reduce by-products like sulfonic acid derivatives?

Monitoring sulfone group stability under acidic conditions (e.g., during esterification) is critical. Replacing H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) or optimizing reaction time/temperature minimizes degradation .

Q. What advanced spectroscopic methods detect trace impurities in synthesized batches?

High-resolution mass spectrometry (HRMS) identifies low-abundance by-products (e.g., ethyl ester hydrolysis products). 2D-NMR techniques (COSY, HSQC) map impurity structures, while X-ray powder diffraction (XRPD) detects polymorphic contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.